molecular formula C10H9F3O B6271579 2-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol CAS No. 869319-00-6

2-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol

Cat. No.: B6271579
CAS No.: 869319-00-6
M. Wt: 202.2
InChI Key:
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Description

2-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate reagent to introduce the prop-2-en-1-ol group. One common method is the aldol condensation reaction, where 4-(trifluoromethyl)benzaldehyde reacts with acetaldehyde in the presence of a base such as sodium hydroxide to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using optimized conditions to maximize yield and purity. The reaction is typically carried out in a controlled environment with precise temperature and pH regulation to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can result in inhibition or activation of the target, depending on the specific context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(trifluoromethyl)phenyl]ethanol
  • 2-[4-(trifluoromethyl)phenyl]propan-1-ol
  • 4-(trifluoromethyl)benzyl alcohol

Uniqueness

2-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol is unique due to the presence of both a trifluoromethyl group and a prop-2-en-1-ol moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

869319-00-6

Molecular Formula

C10H9F3O

Molecular Weight

202.2

Purity

80

Origin of Product

United States

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